molecular formula C10H12NNaO2S B015136 S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt CAS No. 1024357-58-1

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

Cat. No.: B015136
CAS No.: 1024357-58-1
M. Wt: 233.26 g/mol
InChI Key: HXVCAZABVQXHNI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt typically involves the reaction of 4-pyridylethylamine with thiolactic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The product is then purified through crystallization and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein dynamics and function .

Biological Activity

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (C10H12NNaO2S) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12NNaO2S
  • Molecular Weight : 233.26 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 226-228°C
  • Solubility : Soluble in dimethyl sulfoxide, methanol, and water

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antioxidant Properties : Its ability to scavenge free radicals positions it as a potential therapeutic for oxidative stress-related conditions.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

The precise mechanisms by which S-[2-(4-Pyridyl)ethyl]Thiolactic Acid exerts its biological effects are still under investigation. However, studies suggest that its thiol group plays a critical role in redox reactions and cellular signaling pathways. The pyridine moiety may enhance its interaction with biological targets, potentially leading to selective activity against specific pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL depending on the strain tested .
  • Antioxidant Activity :
    In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines exposed to reactive oxygen species (ROS). The antioxidant capacity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of approximately 45 μM .
  • Anti-inflammatory Potential :
    Research involving cellular models demonstrated that S-[2-(4-Pyridyl)ethyl]Thiolactic Acid could downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Properties

IUPAC Name

sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCAZABVQXHNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408195
Record name AGN-PC-0LMEFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024357-58-1
Record name AGN-PC-0LMEFM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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